2-(6-Methoxy-1,3-benzothiazol-2-yl)-7-methyl-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(6-Methoxy-1,3-benzothiazol-2-yl)-7-methyl-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-(6-Methoxy-1,3-benzothiazol-2-yl)-7-methyl-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiazole core: This can be achieved through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Cyclization: The intermediate product undergoes cyclization to form the benzothiazole ring.
Functionalization: The benzothiazole core is then functionalized with various substituents, including the methoxy and propan-2-yloxy groups.
Final assembly: The final compound is assembled through a series of coupling reactions and cyclizations to form the chromeno-pyrrole structure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time .
Chemical Reactions Analysis
2-(6-Methoxy-1,3-benzothiazol-2-yl)-7-methyl-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(6-Methoxy-1,3-benzothiazol-2-yl)-7-methyl-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-1,3-benzothiazol-2-yl)-7-methyl-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It may also interact with cellular receptors and signaling pathways, modulating cellular responses and functions.
Comparison with Similar Compounds
Similar compounds to 2-(6-Methoxy-1,3-benzothiazol-2-yl)-7-methyl-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other benzothiazole derivatives, such as:
2-Amino-6-methoxybenzothiazole: Known for its anti-inflammatory and antimicrobial properties.
2-(6-Methoxybenzothiazol-2-yl)acetamide: Used in medicinal chemistry for its potential therapeutic effects.
2-(6-Methoxy-1,3-benzothiazol-2-yl)amino-2-oxoethyl 4-phenyl-1-piperazinecarbodithioate:
Properties
Molecular Formula |
C29H24N2O5S |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1-(4-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H24N2O5S/c1-15(2)35-18-8-6-17(7-9-18)25-24-26(32)20-13-16(3)5-12-22(20)36-27(24)28(33)31(25)29-30-21-11-10-19(34-4)14-23(21)37-29/h5-15,25H,1-4H3 |
InChI Key |
ZFGCLJQICKNDGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC5=C(S4)C=C(C=C5)OC)C6=CC=C(C=C6)OC(C)C |
Origin of Product |
United States |
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